

# Toxicological Profile of Anilazine: A Comprehensive Assessment of Non-Target Organism Effects

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## Compound of Interest

Compound Name: Anilazine

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## Introduction

**Anilazine**, a triazine-based fungicide with the chemical formula  $C_9H_5Cl_3N_4$ , has been utilized in agriculture to control a variety of fungal diseases on crops such as cereals, coffee, vegetables, and turf.[1] Its mode of action is primarily through non-systemic, protective contact, inhibiting multiple sites within fungal cells.[2] While effective for its intended purpose, the broad-spectrum activity of **Anilazine** raises significant concerns regarding its toxicological impact on non-target organisms. This technical guide provides a comprehensive overview of the known toxicological effects of **Anilazine** on a range of non-target species, summarizes quantitative toxicity data, outlines typical experimental protocols for toxicological assessment, and visualizes potential mechanisms of action and experimental workflows. Although now considered largely obsolete and no longer approved for use in many regions, including the European Union, its environmental persistence and historical use necessitate a thorough understanding of its ecotoxicological profile.[1][2][3]

## Physicochemical Properties

**Anilazine** is a white to tan crystalline solid with low aqueous solubility and is stable in neutral to slightly acidic media but is susceptible to hydrolysis under alkaline conditions.[4] It has a moderate potential for bioconcentration in aquatic organisms.[3]

## Toxicological Data Summary

The following tables summarize the acute and chronic toxicity of **Anilazine** to various non-target organisms, based on available ecotoxicological data.

### Table 1: Acute Toxicity of Anilazine to Non-Target Organisms

Organism Group	Species	Endpoint	Value	Exposure Route	Reference
Mammals	Rat (Rattus norvegicus)	LD50	>5000 mg/kg	Oral	[5]
Rat (Rattus norvegicus)	LD50	3650 mg/kg	Oral	[5]	
Rat (Rattus norvegicus)	LC50	>0.729 mg/L	Inhalation (4h)	[5]	
Rat (Rattus norvegicus)	LD50	>5000 mg/kg	Dermal	[5]	
Mouse (Mus musculus)	LD50	~5000 mg/kg	Oral	[5]	
Rabbit (Oryctolagus cuniculus)	LD50	>2000 mg/kg	Dermal	[5]	
Cat (Felis catus)	LD50	>500 mg/kg	Oral	[5]	
Birds	Mallard (Anas platyrhynchos)	LD50	>2000 mg/kg	Oral	[1]
Fish	Not Specified	LC50	Highly Toxic	-	[2]
Aquatic Invertebrates	Scud (Gammarus fasciatus)	LC50	0.27 µg/L (96h)	Water	[1]
Insects	Honeybee (Apis mellifera)	-	Moderately Toxic	-	[2]
Annelids	Earthworm	-	Moderately Toxic	-	[2]

**Table 2: Chronic Toxicity and No-Observed-Adverse-Effect-Level (NOAEL) of Anilazine**

Organism Group	Species	Endpoint	Value	Exposure Duration	Reference
Mammals	Rat ( <i>Rattus norvegicus</i> )	NOAEL	330 ppm (diet) / 16.5 mg/kg bw/day	-	[5]
Mouse ( <i>Mus musculus</i> )	NOAEL	1250 ppm (diet) / 188 mg/kg bw/day	-	[5]	
Dog ( <i>Canis lupus familiaris</i> )	NOAEL	10 mg/kg bw/day	-	[5]	

## Experimental Protocols

The toxicological data presented are derived from studies that generally follow standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) or the U.S. Environmental Protection Agency (EPA). Below are descriptions of typical experimental protocols for assessing the toxicity of fungicides like **Anilazine**.

### Acute Oral Toxicity (Mammalian)

This test is typically conducted following OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) or similar protocols.

- Test Animals: Healthy, young adult rodents (e.g., Fischer 344 rats) are used.[1]
- Acclimation: Animals are acclimated to laboratory conditions for at least 5 days.
- Dosing: The test substance (**Anilazine**) is administered in a single dose by gavage. Dosing levels are selected based on preliminary range-finding studies. For **Anilazine**, doses up to 5000 ppm in feed have been tested.[1][5]

- **Observation:** Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days.[\[1\]](#)
- **Necropsy:** All animals are subjected to a gross necropsy at the end of the study.
- **Endpoint:** The LD50 (the dose estimated to cause mortality in 50% of the test animals) is calculated.

## Aquatic Toxicity (Fish and Invertebrates)

Aquatic toxicity testing generally follows OECD Test Guideline 203 (Fish, Acute Toxicity Test) or OECD 202 (Daphnia sp., Acute Immobilisation Test).

- **Test Organisms:** For fish, species like rainbow trout (*Oncorhynchus mykiss*) or zebrafish (*Danio rerio*) are common. For invertebrates, *Daphnia magna* or scuds (*Gammarus fasciatus*) are used.[\[1\]](#)
- **Test Conditions:** Tests are conducted in a controlled environment with respect to temperature, pH, and water hardness.[\[1\]](#)
- **Exposure:** Organisms are exposed to a range of concentrations of the test substance in water for a defined period (e.g., 96 hours for fish, 48 hours for *Daphnia*).[\[1\]](#)
- **Observation:** Mortality or immobilization is recorded at specific intervals.
- **Endpoint:** The LC50 (the concentration estimated to cause mortality in 50% of the test organisms) or EC50 (the concentration estimated to cause a specific effect in 50% of the organisms) is determined.

## Avian Toxicity

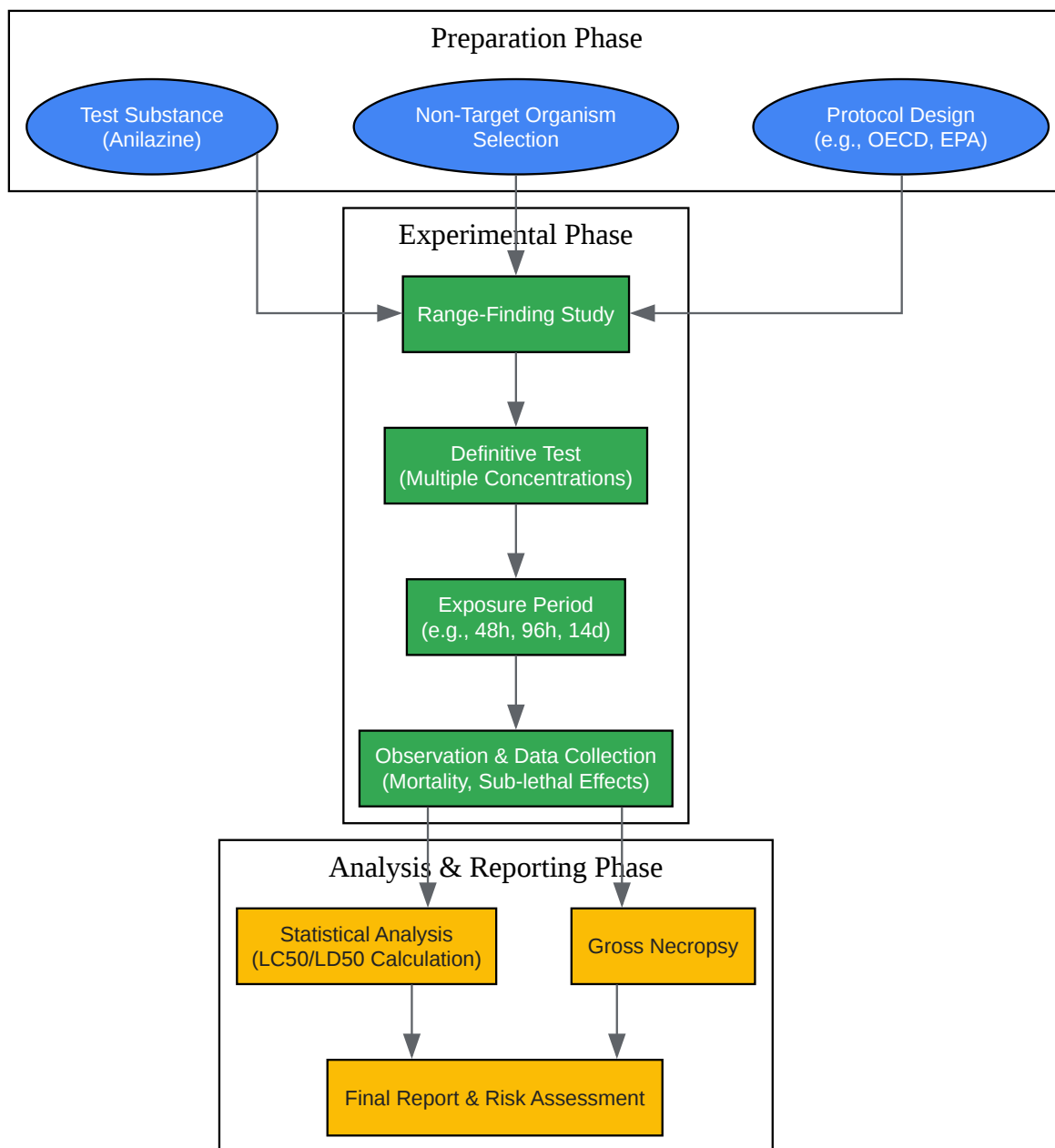
Avian toxicity studies often follow guidelines like the OECD Avian Dietary Toxicity Test (Guideline 205).

- **Test Species:** Common test species include the Mallard duck (*Anas platyrhynchos*) or the Northern Bobwhite quail (*Colinus virginianus*).[\[1\]](#)

- Dosing: The test substance is mixed into the diet and provided to the birds for a specified period (e.g., 5 days), followed by a recovery period.
- Observation: Mortality, clinical signs of toxicity (such as regurgitation, ataxia, and weakness), and food consumption are monitored.[\[1\]](#)
- Endpoint: The LD50 (single oral dose) or LC50 (dietary concentration) is calculated.

## Visualizations: Workflows and Signaling Pathways

### Experimental Workflow for Ecotoxicity Testing

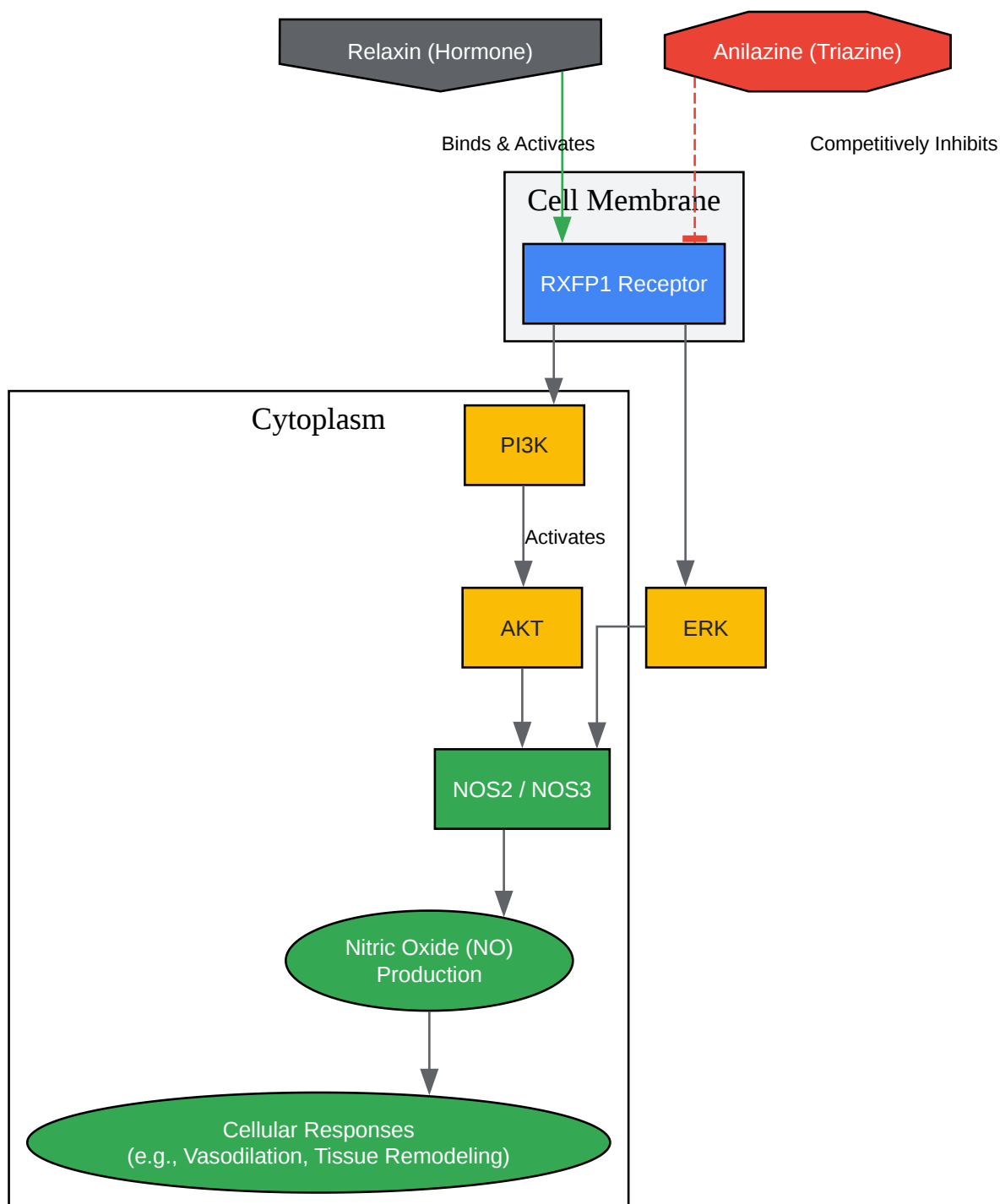


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Caption: Generalized workflow for assessing the ecotoxicity of a chemical agent like **Anilazine**.

## Proposed Signaling Pathway Disruption by Triazines

**Anilazine** belongs to the triazine class of chemicals. Studies on other triazines, such as atrazine and simazine, have suggested that they can act as endocrine disruptors by interfering with relaxin hormone signaling.[6][7] This pathway is a plausible, though not definitively proven, mechanism for **Anilazine**'s sublethal effects in vertebrates.



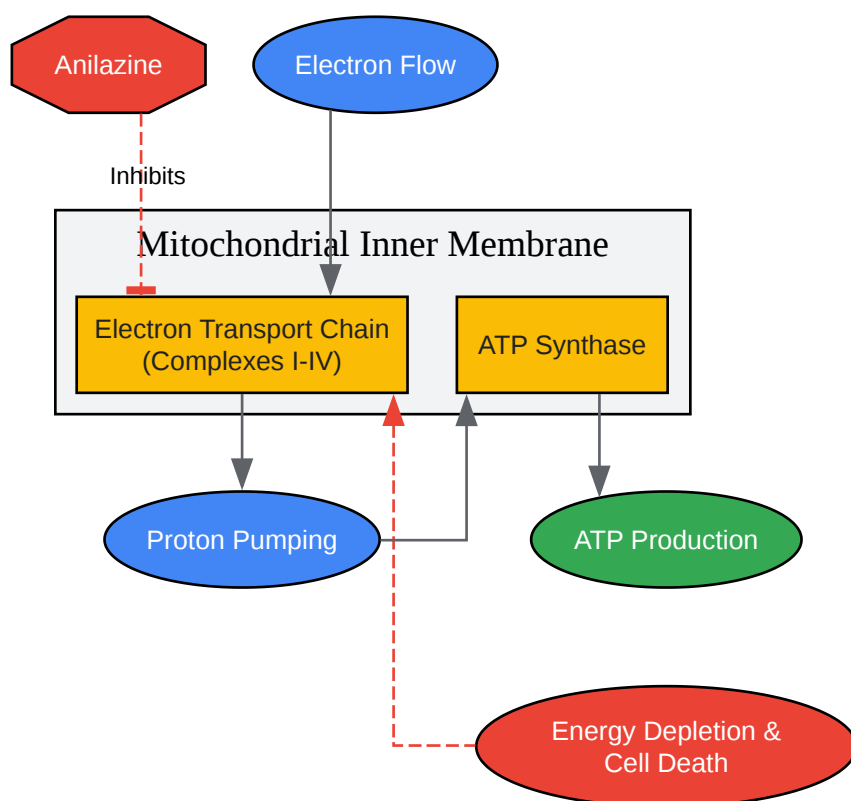


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Caption: Proposed inhibition of the Relaxin/RXFP1 signaling pathway by triazine fungicides.[6]  
[7]

## Mechanism of Action: Inhibition of Mitochondrial Respiration

**Anilazine**'s fungicidal activity involves the inhibition of mitochondrial respiration by disrupting the electron transport chain, which can also affect non-target organisms.[8]



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Caption: Inhibition of mitochondrial electron transport by **Anilazine**, leading to cellular energy depletion.[8]

## Conclusion

The available data indicate that **Anilazine** poses a significant toxicological risk to a variety of non-target organisms. It is highly toxic to fish and aquatic invertebrates and moderately toxic to birds, honeybees, and earthworms.[2] While its acute toxicity to mammals appears to be low via oral and dermal routes, sub-chronic studies in rats have identified the forestomach as a primary target organ of toxicity.[5] The potential for endocrine disruption, as suggested by studies on related triazine compounds, warrants further investigation to fully understand the sublethal impacts of **Anilazine** on wildlife populations.[6][7] The information compiled in this guide underscores the importance of rigorous ecotoxicological evaluation in the development and regulation of agrochemicals to mitigate unintended environmental consequences.

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